molecular formula C23H16Cl2N2O2 B11041133 4-amino-2-(2-chlorophenyl)-7-(4-chlorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

4-amino-2-(2-chlorophenyl)-7-(4-chlorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one

Cat. No.: B11041133
M. Wt: 423.3 g/mol
InChI Key: DHOOODNNCUYPSY-UHFFFAOYSA-N
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Description

    4-amino-2-(2-chlorophenyl)-7-(4-chlorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one: , is a complex heterocyclic compound.

  • Its structure consists of a fused furoquinoline ring system with two chlorophenyl substituents and an amino group.
  • This compound exhibits interesting pharmacological properties and has been studied for its potential applications.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: Compound A undergoes diverse chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: These reactions lead to various derivatives of Compound A, each with distinct properties.

  • Scientific Research Applications

      Chemistry: Compound A serves as a versatile building block in organic synthesis due to its stability and functional groups.

      Biology and Medicine: Researchers explore its potential as a drug candidate, targeting specific receptors or pathways.

      Industry: Its derivatives find applications in materials science, such as liquid crystals or luminescent materials.

  • Mechanism of Action

      Targets: Compound A likely interacts with specific receptors or enzymes.

      Pathways: Further studies are needed to elucidate its precise mechanism, but it may modulate cellular processes.

  • Properties

    Molecular Formula

    C23H16Cl2N2O2

    Molecular Weight

    423.3 g/mol

    IUPAC Name

    4-amino-2-(2-chlorophenyl)-7-(4-chlorophenyl)-7,8-dihydro-6H-furo[2,3-b]quinolin-5-one

    InChI

    InChI=1S/C23H16Cl2N2O2/c24-14-7-5-12(6-8-14)13-9-18-21(19(28)10-13)22(26)16-11-20(29-23(16)27-18)15-3-1-2-4-17(15)25/h1-8,11,13H,9-10H2,(H2,26,27)

    InChI Key

    DHOOODNNCUYPSY-UHFFFAOYSA-N

    Canonical SMILES

    C1C(CC(=O)C2=C1N=C3C(=C2N)C=C(O3)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl

    Origin of Product

    United States

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